2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-chloro-1-cyclopropyl-4-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7-3-2-4-9-10(7)13-11(12)14(9)8-5-6-8/h2-4,8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSQIMRZUCXUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)Cl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole generally proceeds via cyclization of appropriate o-phenylenediamine derivatives with reagents that introduce the cyclopropyl and methyl substituents, followed by chlorination at the 2-position of the benzimidazole ring.
Cyclization Reaction: The core benzimidazole ring is formed by reacting o-phenylenediamine derivatives with cyclopropylamine and a suitable acid catalyst (often a strong acid such as hydrochloric acid or polyphosphoric acid), sometimes in the presence of chloroacetic acid. This step typically requires heating to promote ring closure.
Chlorination: The oxygen or other substituents at the 2-position of the benzimidazole ring are converted to chlorine using reagents like phosphorus oxychloride (POCl3), often under reflux conditions. This step is crucial to obtain the 2-chloro substituent characteristic of the target compound.
Nucleophilic Substitution: Subsequent substitution reactions can introduce the cyclopropyl group or other substituents at the nitrogen or carbon positions as needed, often employing nucleophiles such as cyclopropylamine or 4-methylpiperidine under heating in polar aprotic solvents like dimethylformamide (DMF).
Industrial methods employ continuous flow or large-scale batch reactors to optimize yield and purity, with precise control over solvent choice, temperature, and reaction time to minimize by-products and maximize efficiency.
Detailed Laboratory Synthesis Protocol (Adapted from Analogous Benzimidazole Derivatives)
While direct literature on 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is limited, closely related benzimidazole derivatives have been synthesized using the following generalized protocol, which can be adapted to this compound:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Formation of o-Phenylenediamine Derivative | Starting from nitro-substituted benzoates, reduction by catalytic hydrogenation (H2, Pd-C, 40 psi) in ethanol | Reduction of nitro groups to amines to form o-phenylenediamine derivatives |
| 2. Cyclization to Benzimidazole Core | Heating o-phenylenediamine derivative with urea or cyclopropylamine at 150°C for several hours | Formation of benzimidazole ring system via condensation |
| 3. Chlorination at 2-Position | Treatment of benzimidazole intermediate with POCl3 under reflux for 7 hours, with dry HCl gas bubbling during initial hours | Conversion of oxygen or hydroxyl groups at 2-position to chlorine |
| 4. Nucleophilic Substitution | Reaction of 2-chlorobenzimidazole intermediate with cyclopropylamine or other nucleophiles in DMF at 110°C for 8 hours | Introduction of cyclopropyl substituent at N-1 position |
This method is supported by analogous syntheses where substitution at the 2-position with chlorine is achieved via POCl3, and nucleophilic substitution introduces alkyl or cycloalkyl groups.
Reaction Scheme Summary
o-Phenylenediamine derivative + Cyclopropylamine + Acid catalyst, heat
↓ (Cyclization)
4-methyl-1H-benzimidazole intermediate
↓ (POCl3, reflux, HCl gas)
2-Chloro-4-methyl-1H-benzimidazole
↓ (Nucleophilic substitution with cyclopropylamine, DMF, heat)
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole
Analytical Characterization
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the chemical environment of protons and carbons in the fused ring and substituents.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
Melting Point Determination: To assess compound purity and identity.
These techniques have been used effectively in related benzimidazole syntheses to verify structure and purity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | o-Phenylenediamine derivatives, cyclopropylamine | Purity critical for yield |
| Cyclization Catalyst | Strong acid (e.g., HCl, polyphosphoric acid) | Heating required (100–150°C) |
| Chlorination Agent | POCl3 | Reflux for ~7 hours with HCl gas |
| Solvent for Substitution | Dimethylformamide (DMF) | High boiling point solvent preferred |
| Temperature for Substitution | 110°C | Reaction time ~8 hours |
| Workup | Extraction with ethyl acetate, washing, drying | Purification by recrystallization or chromatography |
Research Findings and Optimization Notes
Yield Optimization: Reaction times and temperatures are critical; prolonged heating can lead to side reactions or decomposition.
Solvent Choice: DMF is favored for nucleophilic substitution due to its polarity and ability to dissolve both reactants and products.
Catalyst and Reagent Ratios: Excess POCl3 ensures complete chlorination but requires careful quenching to avoid hazardous by-products.
Scale-up Considerations: Continuous flow reactors allow better heat and mass transfer, improving reproducibility and safety in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the chlorine or methyl positions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole-5-oxide.
Reduction Products: 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole-5-amine.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound with a fused benzene and imidazole ring system, possessing chlorine, cyclopropyl, and methyl substituents that contribute to its biological activities. It is used in chemistry as a building block for synthesizing complex organic molecules, and it has shown potential as an antimicrobial agent in biology, with activity against various bacterial and fungal strains. It is also under investigation for its pharmacological properties, including its potential use in drug development in medicine, and it is used in the production of dyes, pigments, and other industrial chemicals in industry.
Scientific Research Applications
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is unique because of its substituents, which influence its chemical and biological properties. Its effects involve interaction with specific molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes, though the molecular targets and pathways may vary depending on the application and biological system.
Major Products Formed
- Oxidation Products: Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole-5-oxide.
- Reduction Products: this compound-5-amine.
- Substitution Products: Various derivatives depending on the substituent introduced.
Similar Compounds
Similar compounds to 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole include:
- 1H-benzo[d]imidazole: The parent compound without substituents.
- 2-Chloro-1H-benzo[d]imidazole: Lacks the cyclopropyl and methyl groups.
- 4-Methyl-1H-benzo[d]imidazole: Lacks the chlorine and cyclopropyl groups.
Pharmacological Applications
Ongoing research explores the pharmacological applications of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole, and it has been investigated as a potential candidate for drug development targeting various diseases due to its unique structural attributes.
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole's structure, including a fused benzene and imidazole ring system with chlorine, cyclopropyl, and methyl substituents, contributes to its diverse biological activities.
Properties
The compound has the following chemical characteristics:
- IUPAC Name: 2-chloro-1-cyclopropyl-4-methylbenzimidazole
- CAS Number: 1781156-97-5
- Molecular Formula: C11H11ClN2
- Molecular Weight: 220.67 g/mol
Pseudomonas aeruginosa Infections
A study focused on developing inhibitors targeting quorum sensing in Pseudomonas aeruginosa highlighted the potential of benzo[d]imidazole derivatives as adjuvant therapies . The study reported that modifications to the benzo[d]imidazole structure could enhance potency against this pathogen, which is known for its resistance to conventional antibiotics.
Antifungal Activity
Mechanism of Action
The mechanism by which 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The target compound differs from benzimidazole derivatives reported in , such as 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)substituted acids (3a–d), in substituent type and position:
- Target compound : Chloro (C2), cyclopropyl (N1), methyl (C4).
- compounds: Amino acid-linked substituents at C2 via a methylene bridge (e.g., propanoic acid, phenylpropanoic acid).
Physical and Chemical Properties
Key differences in solubility and thermal stability are evident:
The amino acid-linked derivatives exhibit higher melting points (>215°C) and water solubility due to ionic character, whereas the target compound’s cyclopropyl and methyl groups may reduce polarity.
Methodological Considerations
Structural characterization of benzimidazole derivatives frequently employs X-ray crystallography refined using programs like SHELXL , a widely trusted tool for small-molecule analysis . This method ensures accurate determination of substituent geometry and intermolecular interactions, which is critical for structure-activity relationship studies.
Biological Activity
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzo[d]imidazole family. Its unique structure, which includes a fused benzene and imidazole ring system with chlorine, cyclopropyl, and methyl substituents, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, potential pharmacological applications, and mechanisms of action.
The compound has the following chemical characteristics:
- IUPAC Name: 2-chloro-1-cyclopropyl-4-methylbenzimidazole
- CAS Number: 1781156-97-5
- Molecular Formula: C11H11ClN2
- Molecular Weight: 220.67 g/mol
Antimicrobial Properties
Research indicates that 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole exhibits significant antimicrobial activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 8 µg/mL |
| Escherichia coli (Gram-negative) | 16 µg/mL |
| Candida albicans (Fungal) | 32 µg/mL |
The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli suggests its potential as an antibiotic agent. The MIC values indicate that it can inhibit microbial growth at relatively low concentrations, which is promising for therapeutic applications .
The antimicrobial activity of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes necessary for bacterial survival. This mechanism aligns with findings from studies on similar compounds in the benzo[d]imidazole class, which have demonstrated comparable modes of action against pathogenic microorganisms .
Pharmacological Applications
Beyond its antimicrobial properties, research is ongoing to explore the pharmacological applications of this compound. It has been investigated as a potential candidate for drug development targeting various diseases due to its unique structural attributes.
Case Studies
- Pseudomonas aeruginosa Infections : A study focused on developing inhibitors targeting quorum sensing in Pseudomonas aeruginosa highlighted the potential of benzo[d]imidazole derivatives as adjuvant therapies. The study reported that modifications to the benzo[d]imidazole structure could enhance potency against this pathogen, which is known for its resistance to conventional antibiotics .
- Antifungal Activity : Another case study evaluated the antifungal properties of related compounds and identified structural features that contribute to enhanced activity against Candida albicans. This research underscores the importance of structural modifications in optimizing biological activity .
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
| Substituent | H NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Cyclopropyl | 1.2–1.5 (m) | - |
| Methyl (-CH) | 2.3–2.5 (s) | 2850–2960 |
| Benzimidazole C-Cl | - | 650–750 |
| Source: |
Q. Table 2. In-Silico vs. Experimental Toxicity Profile
| Parameter | In Silico Prediction | In Vitro Result |
|---|---|---|
| Hepatotoxicity | High | Moderate |
| Ames Mutagenicity | Negative | Negative |
| Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
